An In-Depth Technical Guide to Acetoxy Cyclosporin A Acetate: Chemical Properties, Structure, and Analysis
An In-Depth Technical Guide to Acetoxy Cyclosporin A Acetate: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, is a cornerstone of immunosuppressive therapy, primarily in organ transplantation.[1] Its mechanism of action involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin, ultimately suppressing T-cell activation.[2] However, the potent immunosuppressive effects of Cyclosporin A are accompanied by significant side effects, including nephrotoxicity and hypertension. This has driven the exploration of Cyclosporin A analogs with modified biological activities. Acetoxy Cyclosporin A Acetate emerges from this research as a derivative with altered properties, notably a lack of immunosuppressive activity, which opens avenues for other potential therapeutic applications. This guide provides a detailed examination of the chemical structure, properties, and analytical characterization of Acetoxy Cyclosporin A Acetate.
Chemical Structure and Nomenclature
The nomenclature surrounding acetylated Cyclosporin A derivatives can be ambiguous. The compound of interest, Acetoxy Cyclosporin A Acetate, is more precisely named 6-[(3R,4R,6E)-3,8-bis(acetyloxy)-6,7-didehydro-N,4-dimethyl-L-2-aminooctanoic acid]-Cyclosporin A . This systematic name reveals the specific modifications to the Cyclosporin A scaffold.
The core structure of Cyclosporin A is a cyclic peptide of eleven amino acids, including the unique amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) at position 1.[3] The modifications in Acetoxy Cyclosporin A Acetate occur on this MeBmt residue.
The term "Acetoxy Cyclosporin A Acetate" indicates the presence of two acetate groups. These are located at the 3- and 8-positions of the aminooctanoic acid backbone of the MeBmt residue. The modification also introduces a double bond between carbons 6 and 7 of this residue.
Key Structural Features:
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Cyclic Undecapeptide Backbone: Identical to that of Cyclosporin A.
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Di-acetylation of the MeBmt Residue: Two acetyl groups are attached as esters to the hydroxyl groups at positions 3 and 8 of the modified MeBmt side chain.
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Unsaturation in the MeBmt side chain: A double bond is present between carbons 6 and 7 of the modified MeBmt residue.
Below is a diagram illustrating the relationship between Cyclosporin A and Acetoxy Cyclosporin A Acetate.
Caption: Transformation from Cyclosporin A to Acetoxy Cyclosporin A Acetate.
Physicochemical Properties
The introduction of two acetyl groups and a double bond to the MeBmt residue of Cyclosporin A is expected to alter its physicochemical properties.
| Property | Cyclosporin A | Expected Properties of Acetoxy Cyclosporin A Acetate |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂[1] | C₆₆H₁₁₅N₁₁O₁₅ |
| Molecular Weight | 1202.61 g/mol [1] | 1302.68 g/mol |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and chloroform.[2] | The addition of two ester groups may slightly increase polarity, but the overall lipophilic character is expected to remain high. Solubility is likely to be similar to Cyclosporin A, with good solubility in organic solvents. |
| Lipophilicity (Log P) | High | Expected to remain high, though potentially slightly lower than Cyclosporin A due to the introduction of ester functionalities. |
| Stability | Generally stable, but can undergo isomerization and degradation under certain conditions. | The ester linkages of the acetate groups are susceptible to hydrolysis under acidic or basic conditions. The conjugated double bond in the MeBmt side chain may be susceptible to oxidation. |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for 6-[(3R,4R,6E)-3,8-bis(acetyloxy)-6,7-didehydro-N,4-dimethyl-L-2-aminooctanoic acid]-Cyclosporin A is not readily found in the literature. However, a plausible synthetic route can be devised based on known chemical transformations of Cyclosporin A. The synthesis would likely involve a two-step process: acetylation of the hydroxyl group on the MeBmt residue, followed by an oxidative rearrangement to introduce the second acetate group and the double bond.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Acetoxy Cyclosporin A Acetate.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of O-Acetyl Cyclosporin A
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Dissolve Cyclosporin A in a suitable anhydrous solvent such as dichloromethane or pyridine.
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Cool the solution in an ice bath.
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Add acetic anhydride dropwise with stirring. A catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can be used if not already the solvent.
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Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash chromatography to yield O-Acetyl Cyclosporin A.
Step 2: Synthesis of Acetoxy Cyclosporin A Acetate
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Dissolve the O-Acetyl Cyclosporin A from Step 1 in a suitable solvent like benzene or acetic acid.
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Add an oxidizing agent such as lead tetraacetate.
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Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or HPLC.
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After completion, cool the reaction mixture and filter to remove any inorganic salts.
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Concentrate the filtrate and purify the residue using preparative HPLC to isolate Acetoxy Cyclosporin A Acetate.
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of Acetoxy Cyclosporin A Acetate would rely on a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis and purification of Acetoxy Cyclosporin A Acetate.
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Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for cyclosporins due to the lack of a strong chromophore.[4][5]
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Expected Elution: The increased lipophilicity from the two acetyl groups might lead to a longer retention time compared to Cyclosporin A under the same conditions.
Mass Spectrometry (MS)
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the characterization of cyclosporin derivatives.[4]
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Ionization Mode: Positive ESI is typically used.
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Expected Molecular Ions:
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[M+H]⁺: m/z 1303.7
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[M+Na]⁺: m/z 1325.7
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[M+NH₄]⁺: m/z 1320.7
-
-
Fragmentation Pattern: Tandem MS (MS/MS) would be crucial for structural confirmation. Fragmentation would likely involve the loss of the acetate groups (loss of 60 Da for acetic acid or 42 Da for ketene) and cleavage of the peptide backbone. The fragmentation pattern of the modified MeBmt side chain would be a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide definitive structural information.
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¹H NMR:
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Appearance of two new singlets in the region of δ 2.0-2.2 ppm, corresponding to the methyl protons of the two acetate groups.
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Shifts in the signals of the protons on the MeBmt side chain due to the presence of the acetate groups and the double bond. Protons adjacent to the acetate groups would experience a downfield shift.
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The characteristic signals for the other amino acid residues of the cyclosporin backbone would be largely preserved, although minor conformational shifts might be observed.
-
-
¹³C NMR:
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Appearance of two new carbonyl signals around δ 170 ppm for the acetate groups.
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Appearance of two new methyl signals around δ 21 ppm for the acetate methyl groups.
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Shifts in the carbon signals of the MeBmt side chain consistent with acetylation and the introduction of a double bond.
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Biological Activity and Mechanism of Action
Acetoxy Cyclosporin A Acetate is classified as a non-immunosuppressive analog of Cyclosporin A.[6] This lack of immunosuppressive activity is a key feature that distinguishes it from the parent compound.
The immunosuppressive action of Cyclosporin A is dependent on the formation of a ternary complex with cyclophilin and calcineurin.[2] Modifications to the Cyclosporin A structure, particularly in the regions that interact with these proteins, can disrupt this complex formation. It is hypothesized that the bulky acetate groups and the altered conformation of the MeBmt side chain in Acetoxy Cyclosporin A Acetate sterically hinder its binding to cyclophilin or prevent the subsequent interaction of the Cyclosporin-cyclophilin complex with calcineurin.
While devoid of immunosuppressive effects, non-immunosuppressive cyclosporin analogs have been investigated for other therapeutic properties, including antiviral (e.g., against HIV and Hepatitis C) and neurotrophic activities.[7][8][9] The specific biological activities of Acetoxy Cyclosporin A Acetate would require further investigation, but it could potentially serve as a lead compound in these areas.
Sources
- 1. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclosporine CsA—The Physicochemical Characterization of Liposomal and Colloidal Systems [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of non-immunosuppressive cyclophilin-Binding cyclosporin A derivatives as potential anti-HIV-1 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for the non-immunosuppressive character of the cyclosporin A analogue Debio 025 - PubMed [pubmed.ncbi.nlm.nih.gov]
